Methyl 3-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate (BCD38) is a small molecule identified through high-throughput screening for its inhibitory activity against the RNA helicase DHX33. [] While its chemical classification could be broadly categorized as a heterocyclic compound, it doesn't neatly fit into a single well-defined class. Its key structural features include a pyrrole ring, a benzimidazole group, a cyanovinyl linker, and a benzoate ester moiety.
In scientific research, BCD38 is primarily investigated for its potential to suppress the growth of Ras-driven tumors, particularly lung cancer. [] This application stems from its ability to inhibit DHX33, a downstream effector of Ras signaling pathways, which are frequently dysregulated in cancer.
The synthesis of methyl 3-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate (BCD38) is not explicitly detailed in the provided literature. The compound was identified through a high-throughput screening of a chemical library. [] To obtain detailed information on its synthesis, one would need to consult relevant chemical literature or patents related to the Chembridge chemical library from which it was sourced.
While the provided literature does not contain a dedicated section on the molecular structure analysis of BCD38, its chemical structure can be deduced from its systematic name: methyl 3-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate. [] This name indicates the presence of the following key structural components:
Methyl 3-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate (BCD38) functions as a selective inhibitor of the RNA helicase DHX33. [] While its precise mechanism of DHX33 inhibition remains to be fully elucidated, it is hypothesized that BCD38 directly interacts with the helicase domain of DHX33, potentially hindering its ability to unwind RNA structures or interact with other proteins involved in Ras signaling. [] This disruption of DHX33's function ultimately leads to the suppression of cell proliferation and migration, induction of apoptosis, and inhibition of tumor growth in Ras-driven cancer models. []
The primary application of methyl 3-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate (BCD38) in scientific research lies in its potential as an anti-cancer agent, specifically for Ras-driven lung cancer. [] Studies have demonstrated its ability to:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: